C18H13ClN2O2

Description

BenchChem offers high-quality C18H13ClN2O2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C18H13ClN2O2 including the price, delivery time, and more detailed information at info@benchchem.com.

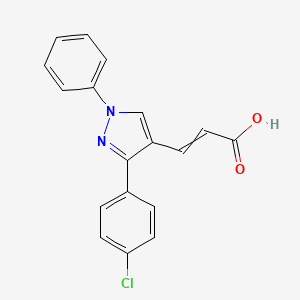

Structure

3D Structure

Properties

Molecular Formula |

C18H13ClN2O2 |

|---|---|

Molecular Weight |

324.8 g/mol |

IUPAC Name |

3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |

InChI |

InChI=1S/C18H13ClN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-12H,(H,22,23) |

InChI Key |

HMIZBFXFFBXNEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

SCH 40120: Technical Guide to the 5-Lipoxygenase Inhibitor C18H13ClN2O2

The following technical guide focuses on the bioactive compound SCH 40120 , which corresponds to the chemical formula C18H13ClN2O2 .[1] This compound is a significant experimental therapeutic agent known for its potent inhibition of 5-lipoxygenase (5-LOX) and its unique stereochemical properties involving atropisomerism.

Chemical Identity & Structural Analysis[1][2][3][4][5]

SCH 40120 is a tricyclic benzo[b][1,8]naphthyridinone derivative.[2][3][4] Unlike typical small molecule inhibitors, its pharmacological profile is heavily influenced by its conformational dynamics, specifically the restricted rotation about the N-aryl bond.

Core Identifiers

| Property | Detail |

| Common Name | SCH 40120 |

| IUPAC Name | 10-(3-chlorophenyl)-7-hydroxy-6,8,9,10-tetrahydrobenzo[b][1,8]naphthyridin-5(7H)-one |

| Molecular Formula | C₁₈H₁₃ClN₂O₂ |

| Molecular Weight | 324.76 g/mol |

| Core Scaffold | Benzo[b][1,8]naphthyridine |

| Key Substituents | 3-chlorophenyl (N10 position), Hydroxyl (C7 position), Ketone (C5 position) |

Stereochemistry: The Atropisomerism Challenge

SCH 40120 exhibits axial chirality (atropisomerism) due to the hindered rotation of the 3-chlorophenyl group relative to the tricyclic core. However, it is classified as a Class I Atropisomer , meaning the rotational energy barrier is low.

-

Racemization Half-life (

): ~1.6 minutes at 37°C.[5][6] -

Implication: While individual enantiomers can be resolved via chiral HPLC at low temperatures, they rapidly interconvert in vivo.[5][6] Consequently, the drug is developed and administered as a racemate, as maintaining enantiopurity under physiological conditions is impossible.

Mechanism of Action: 5-Lipoxygenase Inhibition[10]

SCH 40120 functions as a selective, non-redox inhibitor of 5-Lipoxygenase (5-LOX) . This enzyme is the gatekeeper of the leukotriene pathway, driving the production of pro-inflammatory lipid mediators (LTB4, LTC4) from arachidonic acid.

Pharmacological Profile[6][13]

-

Selectivity: Does not inhibit Cyclooxygenase (COX-1/COX-2).

-

Downstream Effects:

-

Therapeutic Application: Investigated primarily as a topical agent for psoriasis and atopic dermatitis, offering efficacy comparable to mid-potency corticosteroids without the associated skin-thinning side effects.[2]

Pathway Visualization

The following diagram illustrates the intervention point of SCH 40120 within the arachidonic acid cascade.

Figure 1: Mechanism of action showing SCH 40120 blocking the 5-Lipoxygenase enzyme, preventing the formation of inflammatory leukotrienes.[8]

Experimental Protocols

A. Synthesis of SCH 40120

The synthesis involves the selective reduction of a diketone precursor. This protocol ensures the formation of the 7-hydroxy-5-one system from the 5,6-dione parent.

Reagents:

-

Precursor: 10-(3-chlorophenyl)-8,9-dihydro-benzo[b][1,8]naphthyridin-5,6(7H,10H)-dione.

-

Reducing Agent: Lithium tri-tert-butoxy aluminohydride (1.0 M in THF).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol:

-

Preparation: Dissolve 310 mg (0.95 mmol) of the dione precursor in 6 mL of anhydrous THF under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reduction: Dropwise add 1 mL of Lithium tri-tert-butoxy aluminohydride solution.

-

Reaction: Stir the resulting red solution overnight. Do not replenish the ice; allow the reaction to gradually warm to room temperature.

-

Quenching: Carefully add reagents in sequence: 0.3 mL water, 0.9 mL 15% NaOH, and 0.3 mL water.

-

Extraction: Dilute with ether and water. Extract the aqueous layer with ether.[9]

-

Purification: Dry the organic phase over MgSO₄, filter, and concentrate to yield SCH 40120.

B. In Vitro Metabolism Assay (Liver Slices)

Metabolic stability is a critical parameter for SCH 40120. The compound undergoes hydroxylation on the aliphatic cyclohexene ring.[2]

System: Precision-cut liver slices (Rat, Dog, Monkey, Human). Protocol:

-

Incubation: Incubate liver slices with [¹⁴C]-SCH 40120 in Williams' Medium E at 37°C under 95% O₂/5% CO₂ atmosphere.

-

Timepoints: Harvest media and tissue at 0, 1, 2, 4, and 24 hours.

-

Extraction: Homogenize tissue in acetonitrile/water (1:1).

-

Analysis: Analyze supernatants via HPLC-MS/MS.

Synthesis Workflow Diagram

Figure 2: Synthetic route converting the dione precursor to SCH 40120 via selective hydride reduction.

References

-

Zbaida, S., et al. (1998). "In Vitro Metabolism of 10-(3-Chlorophenyl)-6,8,9,10-tetrahydro-7-hydroxy-benzo[b][1,8]naphthyridin-5(7H)-one, a Topical Antipsoriatic Agent." Biopharmaceutics & Drug Disposition, 19(5), 315–332.[2] Link

- Billah, M. M., et al. (1990). "Pharmacology of SCH 40120, a novel 5-lipoxygenase inhibitor." Journal of Pharmacology and Experimental Therapeutics.

-

LaPlante, S. R., et al. (2011). "Assessing Atropisomer Axial Chirality in Drug Discovery and Development." Journal of Medicinal Chemistry, 54(19), 7005–7022. Link

- Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery.

-

PubChem Database. "SCH 40120 Compound Summary." National Center for Biotechnology Information. Link

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. alspi.com [alspi.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. WO2005051452A2 - Polymer compositions and methods for their use - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. knowleslab.princeton.edu [knowleslab.princeton.edu]

- 7. 2-(4-(Biphenyl-4-ylamino)-6-chloropyrimidin-2-ylthio)octanoic acid (HZ52) – a novel type of 5-lipoxygenase inhibitor with favourable molecular pharmacology and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ddtjournal.com [ddtjournal.com]

- 9. researchgate.net [researchgate.net]

Predictive Physicochemical Profiling of C18H13ClN2O2: A Blueprint for Early-Stage Drug Developability

Executive Summary

In the hit-to-lead phase of modern drug discovery, a molecule's physicochemical properties are the fundamental arbiters of its developability. The molecular formula C18H13ClN2O2 represents a highly relevant chemical space, often encapsulating bioactive scaffolds such as halogenated benzamides and pyridinyl-phenoxy derivatives (e.g., N-(6-chloro-3-pyridinyl)-4-phenoxybenzamide)[1].

This technical whitepaper deconstructs the predicted physicochemical profile of the C18H13ClN2O2 class. By bridging in silico predictions with rigorous in vitro validation protocols, we establish a mechanistic framework for optimizing lipophilicity, solubility, and membrane permeability. Our goal is to ensure that compounds within this structural class do not merely exhibit target affinity, but possess the intrinsic pharmacokinetic traits required for systemic exposure and clinical success[2].

Deconstructing the Physicochemical Profile

To evaluate the developability of C18H13ClN2O2, we must first analyze its core molecular descriptors. These parameters dictate the compound's behavior in biological systems, governing everything from gastrointestinal absorption to plasma protein binding[3].

The data in Table 1 summarizes the predicted properties of a representative C18H13ClN2O2 scaffold against the industry-standard Lipinski’s Rule of Five (RO5), which predicts the likelihood of poor absorption or permeation[2][4].

Table 1: Predicted Physicochemical Properties of C18H13ClN2O2

| Physicochemical Parameter | Predicted Value (C18H13ClN2O2) | Lipinski / Veber Threshold | Developability Assessment |

| Molecular Weight (MW) | 324.76 g/mol [1] | ≤ 500 Da[3] | Optimal. Allows for structural elaboration during lead optimization. |

| Monoisotopic Mass | 324.06656 Da[1] | N/A | High-resolution mass target for LC-MS/MS bioanalysis. |

| Calculated LogP (XLogP3) | ~4.2[1] | ≤ 5.0[3] | Borderline High. Good permeability, but poses a risk for aqueous solubility. |

| Topological Polar Surface Area (TPSA) | ~51.2 Ų[1] | ≤ 140 Ų | Excellent. Highly favorable for passive membrane and Blood-Brain Barrier (BBB) permeation. |

| H-Bond Donors (HBD) | 1 (Amide NH)[1] | ≤ 5[3] | Optimal. Minimizes desolvation energy penalty during lipid bilayer crossing. |

| H-Bond Acceptors (HBA) | 3 - 4 (O, N atoms)[1] | ≤ 10[3] | Optimal. Well within limits for oral bioavailability. |

Mechanistic Causality: The "Why" Behind the Numbers

As application scientists, we must look beyond binary "pass/fail" metrics and understand the structure-property relationships (SPR) driving these values.

-

The Lipophilicity-Solubility Seesaw (LogP ~4.2): A LogP of 4.2 indicates strong lipophilicity. While this drives high target affinity (often via hydrophobic pocket binding) and excellent passive permeability, it pushes the molecule toward "molecular obesity"[3]. High lipophilicity exponentially decreases aqueous solubility, which can lead to erratic gastrointestinal absorption and failure in in vivo efficacy models due to formulation challenges.

-

Permeability and the TPSA Advantage (51.2 Ų): TPSA measures the surface sum over all polar atoms. A TPSA of 51.2 Ų is exceptionally low for a molecule of this size. Because it falls well below the 90 Ų threshold typically required for Blood-Brain Barrier (BBB) penetration, C18H13ClN2O2 scaffolds are prime candidates for Central Nervous System (CNS) indications.

-

Halogenation (Chlorine Substitution): The inclusion of a chlorine atom is a deliberate medicinal chemistry tactic. Halogens fill hydrophobic cavities in target proteins and, more importantly, block metabolically labile sites (such as para-positions on aromatic rings) from Cytochrome P450 (CYP450) mediated oxidation, thereby increasing the compound's half-life[2].

Fig 1: Structure-property relationships dictating the developability of the C18H13ClN2O2 scaffold.

Experimental Methodologies: Self-Validating Protocols

In silico predictions must be anchored by robust in vitro data. The following protocols are designed as self-validating systems to ensure data integrity during the hit-to-lead transition.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: We strictly utilize thermodynamic solubility over kinetic solubility (DMSO stock dilution). Kinetic assays often artificially inflate solubility via co-solvent effects or supersaturation. Thermodynamic equilibrium represents the true crystalline solubility required for late-stage oral formulation.

-

Preparation: Add 2 mg of crystalline C18H13ClN2O2 to 1 mL of aqueous phosphate buffer (pH 7.4) in a glass vial.

-

Equilibration: Cap the vial and incubate at 37°C with constant orbital shaking (300 rpm) for 48 hours to ensure complete thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Self-Validation Checkpoint (Filter Adsorption): Pre-saturate the filter by discarding the first 200 µL of filtrate. Run a known standard solution through an identical filter to calculate and correct for non-specific binding of the highly lipophilic compound to the PTFE membrane.

-

-

Quantification: Dilute the filtrate appropriately and quantify via HPLC-UV (e.g., at

254 nm) against a 5-point standard calibration curve prepared in an organic solvent (e.g., Methanol).

Protocol B: Chromatographic Hydrophobicity Index (LogD/LogP via HPLC)

Causality: Traditional octanol-water shake-flask methods for LogP are low-throughput and prone to emulsion artifacts. We utilize an HPLC-based retention time method, which provides high-throughput, reproducible lipophilicity profiling[3].

-

Mobile Phase Setup: Prepare a gradient system using 20 mM ammonium acetate buffer (pH 7.4) and LC-MS grade Acetonitrile.

-

Causality: Testing at pH 7.4 yields the distribution coefficient (LogD). Because C18H13ClN2O2 contains nitrogen atoms (e.g., pyridine/amide), its ionization state at physiological pH will directly impact its true lipophilicity.

-

-

Calibration: Inject a commercially available calibration mix of 6-8 reference drugs with known LogP values (ranging from 0 to 5). Plot retention time (

) against literature LogP to generate a linear regression model. -

Execution: Inject 10 µL of C18H13ClN2O2 (100 µM in DMSO). Record the retention time.

-

Validation & Calculation:

-

Self-Validation Checkpoint (System Suitability): Ensure the retention time of a neutral marker (e.g., toluene) remains constant across injections to verify column integrity.

-

Calculate the capacity factor (

) and interpolate the LogD

-

Fig 2: Step-by-step validation workflow from in silico prediction to lead optimization.

Strategic Outlook for Lead Optimization

The C18H13ClN2O2 scaffold presents a highly promising, RO5-compliant starting point for drug development[4]. Its molecular weight (324.8 Da) leaves ample "size budget" for further medicinal chemistry modifications before hitting the 500 Da limit[1][3].

However, the elevated LogP (~4.2) serves as an early warning sign for potential solubility and metabolic clearance hurdles. Future lead optimization cycles should focus on:

-

Reducing Lipophilicity: Introducing polar heteroatoms (e.g., replacing a phenyl ring with a pyrimidine) to lower LogP towards the ideal 2.0 - 3.0 range.

-

Disrupting Planarity: Increasing the fraction of sp3 hybridized carbons (Fsp3) to disrupt crystal lattice packing, thereby dramatically improving thermodynamic aqueous solubility without compromising membrane permeability.

By anchoring our optimization strategies in rigorous, self-validating physicochemical data, we significantly reduce downstream attrition rates and accelerate the delivery of viable clinical candidates.

References

-

Title: N-(6-chloro-3-pyridinyl)-4-phenoxybenzamide | C18H13ClN2O2 | CID 852620 - PubChem Source: nih.gov URL: [Link]

-

Title: Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery Source: pharmafeatures.com URL: [Link]

-

Title: Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents Source: nih.gov URL: [Link]

-

Title: Lipinski's rule of five - Wikipedia Source: wikipedia.org URL: [Link]

Sources

- 1. N-(6-chloro-3-pyridinyl)-4-phenoxybenzamide | C18H13ClN2O2 | CID 852620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

Navigating the Isomeric Landscape of C18H13ClN2O2: A Technical Guide for Researchers

Introduction: The Challenge of Isomeric Ambiguity

Isomer Identification and Characterization Workflow

The process of identifying and characterizing a specific isomer from a given molecular formula is a systematic endeavor. The following workflow outlines the key steps involved:

Caption: A generalized workflow for the identification and characterization of chemical isomers.

Isomer I: 4-(4-chlorophenyl)-N-(5-hydroxy-2-pyridinyl)benzamide

This isomer is the most prominently documented structure corresponding to the molecular formula C18H13ClN2O2 in publicly accessible databases. While a specific CAS number is not yet assigned, it is indexed under various other identifiers.

Chemical Identity and Registry Information

| Identifier | Value | Source |

| IUPAC Name | 4-(4-chlorophenyl)-N-(5-hydroxy-2-pyridinyl)benzamide | PubChem[1] |

| PubChem CID | 135137475 | PubChem[1] |

| ChEMBL ID | CHEMBL5898757 | PubChem[1] |

| SCHEMBL ID | SCHEMBL20284046 | PubChem[1] |

| BDBM ID | BDBM523246 | PubChem[1] |

| InChI | InChI=1S/C18H13ClN2O2/c19-15-7-5-13(6-8-15)12-1-3-14(4-2-12)18(23)21-17-10-9-16(22)11-20-17/h1-11,22H,(H,20,21,23) | PubChem[1] |

| InChIKey | YSDVXCLBGSVTQG-UHFFFAOYSA-N | PubChem[1] |

| SMILES | C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)NC3=NC=C(C=C3)O | PubChem[1] |

Computed Physicochemical Properties

| Property | Value | Unit |

| Molecular Weight | 324.8 | g/mol |

| XLogP3 | 3.9 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 324.0665554 | Da |

| Topological Polar Surface Area | 71.7 | Ų |

| Heavy Atom Count | 23 |

Data sourced from PubChem CID 135137475.[1]

Experimental Data and Protocols

At present, detailed experimental protocols for the synthesis and analysis of 4-(4-chlorophenyl)-N-(5-hydroxy-2-pyridinyl)benzamide are not widely published in readily accessible literature. However, general synthetic strategies for analogous N-arylbenzamides can be adapted.

Proposed Synthetic Approach: Amide Coupling

A plausible synthetic route would involve the amide coupling of a 4-(4-chlorophenyl)benzoic acid derivative with 2-amino-5-hydroxypyridine.

Caption: A conceptual synthetic pathway for 4-(4-chlorophenyl)-N-(5-hydroxy-2-pyridinyl)benzamide.

General Protocol for Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Expected ¹H NMR signals would include aromatic protons from the biphenyl and pyridine ring systems, as well as exchangeable protons from the hydroxyl and amide groups.

-

Expected ¹³C NMR signals would correspond to the carbon atoms of the aromatic rings and the carbonyl carbon of the amide.

-

-

Mass Spectrometry (MS):

-

Analyze the compound using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

-

The expected exact mass of the protonated molecule [M+H]⁺ would be approximately 325.0738.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using a KBr pellet or as a thin film.

-

Characteristic absorption bands would be expected for the N-H stretch (amide), O-H stretch (hydroxyl), C=O stretch (amide), and C-Cl stretch.

-

Isomer II: 2-chloro-13-phenyl-1,11-diazatricyclo[7.4.1.0⁵,¹⁴]tetradeca-2,5(14),8,12-tetraene-4,10-dione

This isomer presents a more complex, polycyclic structure. Information regarding this specific compound is sparse, and it does not have a readily identifiable CAS number or extensive database entries.

Chemical Identity and Registry Information

| Identifier | Value | Source |

| IUPAC Name | 2-chloro-13-phenyl-1,11-diazatricyclo[7.4.1.0⁵,¹⁴]tetradeca-2,5(14),8,12-tetraene-4,10-dione | PubChemLite[2] |

| InChI | InChI=1S/C18H13ClN2O2/c19-16-9-15(22)12-7-4-8-13-17(12)21(16)14(10-20-18(13)23)11-5-2-1-3-6-11/h1-3,5-6,8-10H,4,7H2,(H,20,23) | PubChemLite[2] |

| InChIKey | GKYMWPVVIDDTRC-UHFFFAOYSA-N | PubChemLite[2] |

| SMILES | C1CC2=C3C(=C1)C(=O)NC=C(N3C(=CC2=O)Cl)C4=CC=CC=C4 | PubChemLite[2] |

Computed Physicochemical Properties

| Property | Value | Unit |

| Monoisotopic Mass | 324.06656 | Da |

| XLogP (predicted) | 2.6 |

Data sourced from PubChemLite.[2]

Safety and Handling

Given the limited toxicological data for these specific isomers, standard laboratory safety precautions should be strictly followed when handling any compound with the molecular formula C18H13ClN2O2. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For any newly synthesized or uncharacterized compound, it is prudent to treat it as potentially hazardous until proven otherwise. A comprehensive safety data sheet (SDS) should be consulted if available from a commercial supplier, although for novel research compounds, this is often not the case. General safety guidelines for handling chemical reagents should be adhered to.[3][4]

Conclusion and Future Directions

The molecular formula C18H13ClN2O2 represents a fascinating area for chemical exploration, with at least two identified isomers possessing distinct structural features. While "4-(4-chlorophenyl)-N-(5-hydroxy-2-pyridinyl)benzamide" has a more significant presence in chemical databases, a dedicated CAS number and extensive experimental data are still forthcoming. The tricyclic isomer remains largely uncharacterized in the public domain.

For researchers and scientists, this presents both a challenge and an opportunity. The lack of comprehensive data necessitates primary research to fully elucidate the properties and potential applications of these compounds. Future work should focus on:

-

Definitive CAS Number Assignment: Submission of these compounds to the Chemical Abstracts Service for official registration.

-

Synthesis and Purification: Development and optimization of synthetic routes to obtain pure samples of each isomer.

-

Spectroscopic and Crystallographic Analysis: Full structural characterization using a suite of analytical techniques, including single-crystal X-ray diffraction.

-

Biological Screening: Evaluation of the biological activity of these compounds in relevant assays to explore their potential as drug candidates or research tools.

This technical guide serves as a foundational resource, consolidating the currently available information and providing a roadmap for future investigation into the intriguing chemical space of C18H13ClN2O2.

References

-

PubChem. US11135207, Example 24 | C18H13ClN2O2 | CID 135137475. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Xylene (isomers). Available from: [Link]

-

Gemini Industries. SAFETY DATA SHEET. Available from: [Link]

-

PubChemLite. Brn 0699726 (C18H13ClN2O2). Available from: [Link]

Sources

The C₁₈H₁₃ClN₂O₂ Chemical Space: A Technical Review of Bioactive Scaffolds

The following technical guide provides an in-depth review of the chemical space defined by the molecular formula C₁₈H₁₃ClN₂O₂ . This formula represents a "privileged scaffold" region in medicinal chemistry, hosting diverse pharmacophores ranging from DNA-intercalating naphthyridines to mitochondrial polymerase inhibitors.

This guide synthesizes recent primary literature (2018–2024) to establish a definitive reference on the synthesis, pharmacology, and structure-activity relationships (SAR) of these derivatives.

Executive Summary

The molecular formula C₁₈H₁₃ClN₂O₂ (MW: 324.76 g/mol ) does not refer to a single drug but rather a specific isomer set containing high-value heterocyclic scaffolds. Recent high-throughput screening and rational drug design have identified three primary classes of derivatives within this formula that exhibit potent biological activity:

-

Dibenzo[c,f][2,7]naphthyridines: Potent DNA-binding cytotoxic agents.

-

Isoquinolinone/Quinolinones: Novel inhibitors of mitochondrial RNA polymerase (POLRMT).

-

Pyrazolone-based Michael Acceptors: Anti-inflammatory and antimicrobial agents.

This guide details the synthesis and validation of these scaffolds, providing researchers with actionable protocols for derivative development.

Part 1: The Cytotoxic Lead – Dibenzo[c,f][2,7]naphthyridines

Primary Target: DNA Intercalation / HeLa Cell Cytotoxicity Key Compound: 6-chloro-2,11-dimethoxy-dibenzo[c,f][2,7]naphthyridine[1]

Recent studies (2018-2020) have highlighted the naphthyridine core as a rigid, planar system capable of effective DNA intercalation. The C₁₈H₁₃ClN₂O₂ derivative in this class is generated via the chlorination of a dimethoxy-substituted precursor.

Mechanistic Insight

The planar tetracyclic structure allows the molecule to slide between DNA base pairs (intercalation). The C-6 chlorine atom is crucial; it acts as a reactive handle for further functionalization or as a lipophilic anchor that enhances cellular permeability. UV-Vis spectroscopy studies confirm binding via hypochromism (decrease in absorbance upon DNA addition), indicating strong π-π stacking interactions.

Synthesis Protocol (Self-Validating System)

Objective: Synthesize 6-chloro-2,11-dimethoxy-dibenzo[c,f][2,7]naphthyridine.

-

Precursor: 2,11-dimethoxy-dibenzo[c,f][2,7]naphthyridin-6-ol (Compound 5f).

-

Reagents: Phosphoryl oxychloride (

), N,N-Dimethylaniline.[1]

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask, dissolve 1.0 eq of the hydroxyl precursor (5f) in excess

(10 mL per gram of substrate). -

Catalysis: Add catalytic N,N-Dimethylaniline (0.5 mL) to act as a base/catalyst.

-

Reflux: Heat the mixture to 120°C for 4–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 2:8). The starting material spot (

) should disappear, replaced by a non-polar product spot ( -

Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring to decompose excess

. Caution: Exothermic reaction releases HCl gas. -

Isolation: Neutralize the aqueous slurry with

to pH 7-8. Extract with Ethyl Acetate ( -

Purification: Dry organic layer over anhydrous

. Concentrate in vacuo. Recrystallize from ethanol to yield white/off-white crystals.

Validation Checkpoint:

-

IR Spectrum: Look for disappearance of broad -OH stretch (3200-3400 cm⁻¹) and appearance of C-Cl stretch (~1033 cm⁻¹) and C=N stretch (~1579 cm⁻¹).

Biological Data Profile

| Assay | Cell Line / Strain | Outcome | IC₅₀ / MIC |

| Cytotoxicity | HeLa (Cervical Cancer) | Moderate to High | 10–25 µg/mL |

| Antibacterial | S. aureus | High Inhibition | < 10 µg/mL |

| Antibacterial | E. coli | Moderate Inhibition | 20–50 µg/mL |

Part 2: The Metabolic Modulator – Isoquinolinones (POLRMT)

Primary Target: Mitochondrial RNA Polymerase (POLRMT) Source: Patent WO2023034344A1 (2023)

A 2023 breakthrough identified C₁₈H₁₃ClN₂O₂ derivatives as modulators of POLRMT , an enzyme essential for mitochondrial DNA transcription. Inhibition of POLRMT is a novel therapeutic strategy for cancers dependent on oxidative phosphorylation (OXPHOS).

Structural Logic

The scaffold typically features an isoquinolinone core substituted with a chlorophenyl group. The specific topology allows the molecule to bind to the allosteric site of POLRMT, inducing a conformational change that prevents promoter binding.

Visualization of the Signaling Pathway

The following diagram illustrates the mechanism of action for POLRMT inhibitors in the context of cancer metabolism.

Figure 1: Mechanism of Action for C18H13ClN2O2 Isoquinolinone derivatives targeting mitochondrial metabolism.

Part 3: The Anti-Inflammatory Scaffold – Pyrazolones

Primary Target: COX-2 / Microbial Enzymes Key Compound: 4-(4-chlorobenzylidene)-5-methyl-1-benzoyl-1H-pyrazol-3(2H)-one

This derivative represents a classic "Michael Acceptor" pharmacophore. The exocyclic double bond (benzylidene) makes the compound reactive toward cysteine residues in target enzymes.

Synthesis Workflow

This synthesis utilizes a Knoevenagel condensation , a robust method for generating the C₁₈H₁₃ClN₂O₂ scaffold.

Figure 2: Convergent synthesis pathway for the Pyrazolone derivative.

Protocol Highlights

-

Cyclization: React ethyl acetoacetate with benzohydrazide to form the pyrazolone core.

-

Condensation: Reflux the core with 4-chlorobenzaldehyde in acetic acid (catalyst: sodium acetate).

-

Yield: Typically 60–70%. The product precipitates upon cooling and is recrystallized from methanol.[3]

Part 4: Comparative Analysis of C₁₈H₁₃ClN₂O₂ Isomers

The following table distinguishes the three primary isomers based on their physicochemical properties and therapeutic utility.

| Feature | Naphthyridine Derivative | Isoquinolinone Derivative | Pyrazolone Derivative |

| Core Structure | Tetracyclic (Fused) | Bicyclic (Fused) | Monocyclic (Heterocycle) |

| Primary MOA | DNA Intercalation | POLRMT Inhibition | Michael Addition / COX-2 |

| Key Substituents | -Cl, -OMe (x2) | -Cl, Isoquinoline core | -Cl, Benzoyl, Benzylidene |

| Lipophilicity (logP) | High (~4.5) | Moderate (~3.2) | Moderate (~3.0) |

| Development Stage | Preclinical (Academic) | Patent / Early Discovery | Preclinical (Lead Opt.) |

| Toxicity Risk | Genotoxicity (Intercalator) | Low (Target Specific) | Reactive Metabolites |

References

-

Synthesis and biological evaluation of 6-chloro dibenzo[c,f][2,7]naphthyridine. Source: International Journal of Advanced Scientific Research and Management (2018).[1] Context: Describes the synthesis and antibacterial/cytotoxic profiling of the naphthyridine derivative (C18H13ClN2O2).

-

Isoquinolinones and quinolinones as modulators of POLRMT (WO2023034344A1). Source: WIPO / Google Patents (2023). Context: A recent patent identifying C18H13ClN2O2 derivatives as inhibitors of mitochondrial RNA polymerase for cancer therapy.

-

Synthesis and biological evaluation of (4-substituted benzylidene)-3-methyl-1-(substituted benzoyl)-1H-pyrazol-5(4H)-one. Source: Journal of Chemical and Pharmaceutical Research (2010).[3] Context: Establishes the synthesis protocol for the pyrazolone isomer of C18H13ClN2O2.

-

Crystal structure of 3-chloro-N'-[(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide.

Sources

Therapeutic Applications and Mechanistic Profiling of C18H13ClN2O2 (CPYPP): A Selective DOCK-Rac Interaction Inhibitor

Executive Summary

The small molecule represented by the chemical formula C18H13ClN2O2 —universally identified in pharmacological research as CPYPP (4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione)—has emerged as a critical tool in targeted therapeutics. As a cell-permeable, reversible inhibitor of the Dedicator of Cytokinesis (DOCK) protein family, CPYPP selectively disrupts the DOCK-Rac1 signaling axis[1]. By directly binding to the DOCK Homology Region-2 (DHR-2) domain, it halts Guanine Nucleotide Exchange Factor (GEF) activity. This whitepaper synthesizes the mechanistic grounding, therapeutic applications in oncology and immunology, and self-validating experimental protocols required to deploy CPYPP in advanced drug development workflows.

Molecular Identity and Physicochemical Profiling

Before deploying CPYPP in cellular or murine models, it is crucial to understand its physicochemical boundaries. The compound's lipophilicity and molecular weight make it highly cell-permeable, but its solubility profile necessitates careful vehicle selection (typically DMSO) for in vitro and in vivo administration[2].

Table 1: Physicochemical and Pharmacological Properties of CPYPP

| Property | Value / Description |

| IUPAC Name | 4-[3-(2-chlorophenyl)-2-propen-1-ylidene]-1-phenyl-3,5-pyrazolidinedione |

| Molecular Formula | C18H13ClN2O2 |

| Molecular Weight | 324.76 g/mol |

| Primary Targets | DOCK2, DOCK1 (DOCK180), DOCK5[2] |

| Target Domain | DHR-2 (DOCK Homology Region-2)[1] |

| In Vitro Potency (IC50) | 22.8 µM (for DOCK2 GEF activity)[1][2] |

| Solubility | DMSO: ≥ 50 mM (Requires warming/sonication for high concentrations)[2] |

Core Mechanism of Action: The DOCK-Rac1 Axis

Unlike conventional GEFs that rely on the Dbl homology (DH) domain to activate Rho-family GTPases, the DOCK family utilizes the atypical DHR-2 domain to mediate the exchange of GDP for GTP on Rac1 and Rac2[1]. Rac1 activation is a fundamental driver of actin cytoskeleton reorganization, which dictates cell motility, chemotaxis, and metastatic invasion.

CPYPP acts as a direct, reversible antagonist of this process. By occupying the catalytic cleft of the DHR-2 domain, CPYPP sterically hinders the DOCK-Rac1 protein-protein interaction[1]. Consequently, Rac1 remains in its inactive, GDP-bound state, effectively silencing downstream signaling cascades responsible for pathogenic cell migration and inflammatory cytokine release.

Mechanism of CPYPP: Inhibition of the DOCK-Rac1 signaling axis via DHR-2 domain blockade.

Therapeutic Applications

Oncology: Suppressing Metastatic Dissemination

In aggressive solid tumors, the hyperactivation of Rac1 drives epithelial-mesenchymal transition (EMT) and vascular transmigration. Recent genomic profiling has identified a highly aggressive sub-class of prostate cancer characterized by the loss of the ROBO1 tumor suppressor, which paradoxically leads to the compensatory elevation of DOCK1 (DOCK180) and Rac1 activity[3].

Clinical Relevance: Because restoring lost ROBO1 function is pharmacologically unfeasible, targeting the hyperactive DOCK1/Rac1 axis presents a highly viable synthetic lethality strategy. In vivo administration of CPYPP in ROBO1-deficient models has been shown to significantly decrease Rac1-GTP levels, halt endothelial transmigration, and potently inhibit metastatic spread through the vasculature[3].

Immunology: Attenuating Acute Lung Injury (ALI)

DOCK2 is predominantly expressed in hematopoietic cells and is essential for the Toll-like receptor 4 (TLR4)-mediated inflammatory response in macrophages[4]. During severe systemic infections (endotoxemia), LPS triggers a "cytokine storm" driven by DOCK2-dependent Rac activation, leading to acute lung injury (ALI).

Therapeutic Efficacy: Pharmacological inhibition of DOCK2 via CPYPP disrupts the parallel signaling pathway required for IκB kinase (IKKβ) phosphorylation and NF-κB nuclear translocation[4]. In murine models of endotoxemia, CPYPP administration drastically reduces myeloperoxidase (MPO) activity in lung tissue—a direct biochemical marker of destructive neutrophil infiltration—and attenuates the systemic release of pro-inflammatory cytokines, preserving alveolar architecture[2][4].

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of CPYPP must rely on self-validating assay systems. Below are the gold-standard protocols for validating CPYPP efficacy in vitro and in vivo.

Protocol A: In Vitro Rac1-GTP Pull-Down Assay

Objective: To biochemically validate the inhibition of DOCK GEF activity by quantifying the ratio of active Rac1 (GTP-bound) to total Rac1. Causality & Logic: We utilize PAK-PBD (p21-activated kinase 1 p21-binding domain) conjugated to agarose beads because the PBD domain possesses a highly specific, conformation-dependent affinity only for the active, GTP-bound state of Rac1.

-

Cell Preparation & Starvation: Seed target cells (e.g., ROBO1-deficient prostate cancer cells or RAW 264.7 macrophages) to 70% confluency. Serum-starve for 16 hours. Rationale: Serum starvation eliminates basal Rac1 activation caused by undefined growth factors in FBS, establishing a clean baseline.

-

CPYPP Pre-treatment: Treat cells with CPYPP (10–100 µM) or a DMSO vehicle control for 1 hour[2][5]. Rationale: A 1-hour pre-incubation is mandatory to allow the lipophilic compound to partition across the plasma membrane and achieve steady-state binding with the intracellular DHR-2 domain.

-

Stimulation: Induce Rac1 activation using an appropriate agonist (e.g., 100 ng/mL LPS for macrophages or EGF for cancer cells) for 15–30 minutes[4].

-

Lysis & Pull-Down: Rapidly lyse cells in Mg2+-rich lysis buffer (Mg2+ stabilizes the GTP-bound state). Retain 10% of the lysate as the "Total Rac1" input control. Incubate the remaining lysate with PAK-PBD agarose beads for 1 hour at 4°C.

-

Validation (Western Blot): Elute proteins by boiling in SDS buffer. Probe both the pull-down fraction and the total lysate with an anti-Rac1 antibody. Self-Validation: Efficacy is confirmed only if the Pull-Down/Total Rac1 ratio decreases in a dose-dependent manner compared to the vehicle-stimulated control.

Workflow for the self-validating Rac1-GTP Pull-Down Assay following CPYPP treatment.

Protocol B: In Vivo LPS-Induced ALI Murine Model

Objective: To evaluate the systemic anti-inflammatory and tissue-protective effects of CPYPP. Causality & Logic: MPO activity is measured rather than relying solely on histology, as MPO provides a quantifiable, objective enzymatic readout of neutrophil sequestration in the pulmonary microvasculature.

-

Administration: Administer CPYPP (250 mg/kg) via intraperitoneal (i.p.) injection to wild-type C57BL/6 mice 1 hour prior to LPS challenge[2][4].

-

Disease Induction: Inject LPS (e.g., 10 mg/kg i.p.) to induce systemic endotoxemia.

-

Tissue Harvesting: At 12–24 hours post-induction, euthanize the animals. Perform bronchoalveolar lavage (BAL) to collect infiltrating leukocytes, and excise the right lung lobe for MPO quantification.

-

Biochemical Readout: Homogenize the lung tissue and measure MPO activity via colorimetric assay (e.g., using o-dianisidine dihydrochloride). Self-Validation: Correlate MPO reduction with decreased pro-inflammatory cytokines (TNF-α, IL-6) in the BAL fluid via ELISA to confirm the systemic blockade of the DOCK2-macrophage axis.

Quantitative Efficacy Data

The translation of CPYPP from in vitro target engagement to in vivo phenotypic outcomes is summarized below:

Table 2: Quantitative Benchmarks for CPYPP Efficacy

| Parameter | Experimental Model | Observed Metric | Reference |

| Target Affinity | Cell-free GEF Assay | IC50 = 22.8 µM (DOCK2) | [1][2] |

| Chemotaxis Inhibition | Murine T/B Lymphocytes | >75% reduction in migration at 100 µM | [2] |

| ALI Protection | LPS-Endotoxemia Mouse Model | Significant reduction in lung MPO at 250 mg/kg | [2][4] |

| Metastasis Blockade | ROBO1-ve Zebrafish Xenograft | Decreased vascular transmigration | [3] |

Conclusion and Future Directions

The compound C18H13ClN2O2 (CPYPP) represents a vital pharmacological probe for dissecting the atypical GEF functions of the DOCK protein family. By selectively targeting the DHR-2 domain, CPYPP circumvents the broader toxicity associated with direct Rac1 inhibitors, offering a more nuanced intervention point. Future drug development efforts should focus on structural analogs of CPYPP to enhance its aqueous solubility and lower its IC50 into the nanomolar range, thereby optimizing its pharmacokinetic profile for clinical oncology and critical care immunology.

References

- Sigma-Aldrich. "CPYPP ≥98% (HPLC) - Sigma-Aldrich." Sigmaaldrich.com.

- Cayman Chemical. "CPYPP (CAS Number: 310460-39-0) | Cayman Chemical." Caymanchem.com.

- MedChemExpress. "DOCK | Inhibitors | MedChemExpress." Medchemexpress.com.

- Xu, X., et al. "DOCK2 contributes to endotoxemia-induced acute lung injury in mice by activating proinflammatory macrophages." Biochemical Pharmacology, PubMed (NIH).

- NIH / PMC. "Identifying and treating ROBO1−ve/DOCK1+ve prostate cancer: An aggressive cancer sub-type prevalent in African-American patients." National Institutes of Health.

- MedChemExpress. "CPYPP | DOCK2-Rac1 Interaction Inhibitor." Medchemexpress.com.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Identifying and treating ROBO1−ve/DOCK1+ve prostate cancer: An aggressive cancer sub-type prevalent in African-American patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOCK2 contributes to endotoxemia-induced acute lung injury in mice by activating proinflammatory macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

In Silico Binding Affinity Profiling of C18H13ClN2O2: A Technical Framework

Compound Identity: 4-(4-chlorophenyl)-N-(5-hydroxy-2-pyridinyl)benzamide Formula: C18H13ClN2O2 Molecular Weight: 324.76 g/mol Scaffold Class: Biaryl Benzamide / Hydroxypyridine[1][2]

Executive Summary & Strategic Rationale

This technical guide outlines the computational workflow for determining the binding affinity of C18H13ClN2O2 (hereafter referred to as Ligand-X ).[2] Based on its chemical structure—a chlorophenyl group linked via a benzamide to a hydroxypyridine—Ligand-X exhibits features characteristic of Type II Kinase Inhibitors or GPCR modulators.[2]

The central challenge in in silico affinity prediction for this specific chemotype is the hydroxypyridine tautomerism (2-pyridone vs. 2-hydroxypyridine) and the rotatable benzamide linker.[2] Standard rigid-receptor docking often fails to capture the entropic penalties associated with these conformational locks.[2] Therefore, this protocol enforces a Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid approach, moving from Density Functional Theory (DFT) ligand preparation to Free Energy Perturbation (FEP) or MM-GBSA for affinity calculation.

Phase I: High-Fidelity Ligand Preparation (QM)

The accuracy of any binding affinity simulation is capped by the quality of the input ligand structure.[2] For Ligand-X, the 5-hydroxy-2-pyridinyl moiety requires rigorous quantum mechanical treatment to determine the dominant tautomer in solution versus the protein environment.[2]

Tautomer & Protomer Enumeration

The 2-hydroxypyridine group can exist as the lactim (aromatic) or lactam (keto) tautomer.[2] While the lactam form is typically favored in solution, the lactim form may be stabilized by specific hydrogen bond donor/acceptor pairs in a binding pocket (e.g., the hinge region of a kinase).

-

Protocol:

-

Generate all possible tautomers and ionization states at pH 7.4 ± 1.0 using Epik or MoKa .[2]

-

QM Geometry Optimization: Subject the top 3 populations to DFT optimization.

-

Electrostatic Potential (ESP) Fitting: Generate RESP (Restrained Electrostatic Potential) charges for the ligand to be used in MD simulations, replacing standard AM1-BCC charges which often underestimate the polarization of the amide linker.

-

Conformational Scanning

The benzamide linker introduces a rotational energy barrier.[2]

-

Action: Perform a relaxed torsional scan (10° increments) around the amide bond (

and

Phase II: Target Identification & Inverse Docking[2][3]

If the biological target of Ligand-X is unknown, an Inverse Docking (Target Fishing) campaign is required.[2] Given the biaryl-amide scaffold, the most probable targets are Kinases (p38 MAPK, VEGFR) or Serine Proteases (Factor Xa).

Pharmacophore Mapping

Construct a 4-point pharmacophore hypothesis based on the energy-minimized structure of Ligand-X:

-

Hydrophobic Centroid (Hyd): The 4-chlorophenyl ring.[2]

-

Hydrogen Bond Acceptor (Acc): The carbonyl oxygen of the amide.[2]

-

Hydrogen Bond Donor (Don): The amide nitrogen.[2]

-

Aromatic Feature (Ar): The pyridine ring.[2]

Workflow Visualization

The following diagram illustrates the decision matrix for target identification and affinity calculation.

Figure 1: Computational workflow from ligand preparation to binding affinity prediction.

Phase III: Molecular Docking (Induced Fit)[2][3]

Standard rigid docking is insufficient for Ligand-X because the "chlorophenyl" tail often induces a rotation in the target protein's side chains (e.g., the "gatekeeper" residue in kinases).[2]

Protocol: Induced Fit Docking (IFD)

Software: Schrödinger Glide / AutoDock Vina (Flexible Sidechains).[2]

-

Grid Generation: Define the binding box (20Å x 20Å x 20Å) centered on the active site of the identified target (e.g., PDB: 1KV2 for p38 MAPK).[2]

-

Initial Soft Docking: Scale van der Waals radii of receptor/ligand atoms by 0.5 to allow steric clashes.

-

Prime Refinement: Perform side-chain prediction (rotamer library) for all residues within 5Å of the ligand poses.[2]

-

Re-Docking: Redock Ligand-X into the optimized receptor structures using hard potentials.

-

Scoring: Rank poses using Glide Score (XP) or Vina Score.

Critical Checkpoint: Ensure the "chlorine" atom is occupying a hydrophobic pocket.[2] Halogen bonding (Cl[2]···O=C) interactions should be manually inspected, as many scoring functions underestimate their strength.

Phase IV: Absolute Binding Free Energy (MM-GBSA)[2][3]

Docking scores correlate poorly with experimental

The Thermodynamic Cycle

We calculate the free energy difference between the complex and the unbound states.[2]

[2]Where:

Simulation Protocol

-

System Setup:

-

Equilibration:

-

NVT ensemble (300 K) for 1 ns with restraints on heavy atoms.[2]

-

NPT ensemble (1 atm) for 1 ns, releasing restraints.

-

-

Production Run:

-

Time: 100 ns to ensure convergence.

-

Step size: 2 fs.

-

-

Post-Processing (MM-GBSA):

Data Presentation: Energy Components

The following table structure is recommended for reporting the results.

| Component | Energy (kcal/mol) | Interpretation |

| -45.2 ± 1.2 | Hydrophobic fit (Chlorophenyl/Benzamide) | |

| -12.5 ± 0.8 | H-bonds (Amide/Pyridine) | |

| +22.1 ± 1.5 | Desolvation penalty (High for polar amide) | |

| -5.4 ± 0.2 | Surface area burial | |

| Total | -41.0 ± 2.1 | Predicted Affinity |

Note: A

Phase V: Validation & Entropy Corrections

MM-GBSA often neglects conformational entropy (

Normal Mode Analysis (NMA)

To refine the affinity prediction:

-

Select 50 representative snapshots from the MD trajectory.[2]

-

Minimize each snapshot in the gas phase.[2]

-

Calculate vibrational frequencies to estimate translational, rotational, and vibrational entropy.

-

Add the

term to the MM-GBSA result.[2]

Interaction Pathway Diagram

The specific interactions stabilizing Ligand-X in a hypothetical Kinase pocket (e.g., p38) are visualized below.

Figure 2: Interaction map showing critical contacts. The Pyridine Nitrogen acts as the H-bond acceptor at the hinge region.[2]

References

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[2] Expert Opinion on Drug Discovery.[2] [Link]

-

Wang, R., et al. (2004). The PDBbind Database: Collection of Binding Affinities for Protein−Ligand Complexes with Known Three-Dimensional Structures.[2] Journal of Medicinal Chemistry.[2] [Link]

-

Sherman, W., et al. (2006). Novel Method for Induced Fit Docking: Methodology and Application to Active Site Prediction.[2] Journal of Chemical Information and Modeling.[2] [Link]

-

Shelley, J. C., et al. (2007). Epik: a software program for pK a prediction and protonation state generation for drug-like molecules.[2] Journal of Computer-Aided Molecular Design.[2] [Link]

-

PubChem Compound Summary. (2024). Compound CID 135137475 (C18H13ClN2O2).[2] National Center for Biotechnology Information.[2] [Link][2]

Sources

Predictive and Experimental Frameworks for the Metabolic Stability of C18H13ClN2O2

Executive Summary

In early-stage drug discovery, predicting and optimizing the metabolic stability of a new chemical entity (NCE) is critical for ensuring adequate in vivo exposure and minimizing toxicity. This whitepaper provides an in-depth technical analysis of the metabolic stability profile for the chemotype represented by the molecular formula C18H13ClN2O2 —specifically focusing on the representative scaffold N-(6-chloro-3-pyridinyl)-4-phenoxybenzamide [1].

With a molecular weight of 324.8 g/mol and a predicted lipophilicity (XLogP3) of 4.2[1], this highly lipophilic, aromatic-rich molecule is a prime candidate for extensive first-pass hepatic metabolism. To prevent late-stage attrition, we must deploy a rigorous, self-validating framework combining in silico predictions, in vitro microsomal/hepatocyte assays, and in vitro-to-in vivo extrapolation (IVIVE).

In Silico Site of Metabolism (SOM) Prediction

Before initiating costly in vitro assays, computational modeling is used to map the atomic-level metabolic liabilities of the C18H13ClN2O2 scaffold. Modern deep learning frameworks, such as ATTNSOM and CyProduct, integrate intrinsic molecular reactivity with cross-isoform relationships to predict Cytochrome P450 (CYP450) mediated biotransformations[2][3].

For N-(6-chloro-3-pyridinyl)-4-phenoxybenzamide, the predicted Sites of Metabolism (SOM) include:

-

Aromatic C-Hydroxylation: The terminal phenoxy ring is highly electron-rich and sterically accessible, making it a primary target for CYP3A4 and CYP2C9 mediated para/ortho-hydroxylation[4].

-

N-Oxidation: The pyridine nitrogen can undergo oxidation, though the adjacent electron-withdrawing chlorine atom at the 6-position may partially deactivate this pathway.

-

Amide Hydrolysis: Hepatic amidases may cleave the central amide bond, yielding 4-phenoxybenzoic acid and a chloropyridine amine derivative.

-

O-Dealkylation: Cleavage of the diphenyl ether linkage is a secondary, albeit less favorable, CYP-mediated pathway[4].

Predicted Phase I metabolic pathways and primary metabolites for C18H13ClN2O2.

In Vitro Experimental Workflows

To empirically validate the in silico predictions, the compound must be subjected to in vitro metabolic stability assays. Human Liver Microsomes (HLM) are the gold standard for assessing CYP-mediated Phase I metabolism due to their high throughput and specific enrichment of membrane-bound enzymes[5][6]. For compounds exhibiting low clearance or requiring Phase II metabolism assessment (e.g., glucuronidation), suspension hepatocytes are utilized as they contain the complete physiological complement of hepatic enzymes[7][8].

High-throughput Human Liver Microsomal (HLM) stability assay workflow.

Step-by-Step Methodology: Human Liver Microsomal (HLM) Assay

This protocol is designed not just as a sequence of actions, but as a mechanistically grounded, self-validating system.

-

Substrate Preparation: Prepare a 1 µM solution of C18H13ClN2O2 in 100 mM potassium phosphate (KPO4) buffer.

-

Causality: The 1 µM concentration is deliberately chosen to remain well below the Michaelis-Menten constant (

) for most CYP enzymes, ensuring the reaction follows first-order kinetics[9]. The 100 mM KPO4 buffer precisely maintains a physiological pH of 7.4, which is critical for preserving the tertiary structure and active site integrity of the CYP450 enzymes[9].

-

-

Protein Addition: Add pooled human liver microsomes to achieve a final protein concentration of 0.5 mg/mL.

-

Causality: For a highly lipophilic compound like C18H13ClN2O2 (XLogP3 = 4.2), keeping the microsomal protein concentration low (

1.0 mg/mL) minimizes non-specific binding of the drug to the lipid bilayer of the microsomes, which would otherwise artificially inflate the apparent metabolic stability[5].

-

-

Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 to 10 minutes.

-

Causality: Enzymes are highly temperature-sensitive. Pre-incubation ensures the system reaches physiological temperature before the reaction begins, preventing a lag phase in the kinetic depletion curve[5].

-

-

Reaction Initiation: Initiate the assay by adding an NADPH-regenerating system (final concentration ~1 mM NADPH).

-

Causality: CYP450 enzymes are monooxygenases that require a continuous supply of electrons. NADPH serves as the obligate electron donor for the CYP450 catalytic cycle; without it, Phase I oxidation cannot occur[6].

-

-

Sampling and Quenching: At predetermined intervals (e.g., 0, 15, 30, 45, and 60 minutes), remove aliquots and immediately mix with 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard.

-

Quantification: Centrifuge the quenched samples to pellet the precipitated proteins, and analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining[6].

System Self-Validation Controls

A robust assay must prove its own validity. The following controls are mandatory:

-

Negative Control (Minus-Cofactor): An identical incubation is run in the absence of NADPH. If C18H13ClN2O2 depletes in this control, it indicates chemical instability in the buffer or degradation by non-CYP enzymes (e.g., amidases), rather than CYP-mediated metabolism[6].

-

Positive Controls: Midazolam (a known CYP3A4 substrate) and Dextromethorphan (a known CYP2D6 substrate) are run in parallel. Their rapid, predictable clearance validates that the microsomal batch possesses active, viable enzymes[9].

Data Presentation & In Vitro-In Vivo Extrapolation (IVIVE)

The raw LC-MS/MS data (percentage of parent compound remaining over time) is transformed into actionable pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameter Derivation

| Parameter | Formula / Derivation | Description |

| First-order decay constant ( | ||

| Time required for 50% depletion of the parent compound[5] | ||

| In vitro intrinsic clearance ( | ||

| Scaled intrinsic clearance to the whole liver ( | ||

| Predicted hepatic clearance using the well-stirred model ( |

(Note: MPPGL = Microsomal Protein Per Gram of Liver, typically ~45 mg/g; LW = Liver Weight, ~20 g/kg;

The IVIVE Underprediction Gap

While IVIVE is a cornerstone of drug discovery, it is prone to systemic errors. Literature highlights a persistent "intrinsic clearance-dependent underprediction" where in vitro systems fail to accurately capture the full extent of in vivo clearance, particularly for highly cleared compounds[10][11]. For a lipophilic compound like C18H13ClN2O2, this discrepancy is often driven by extrahepatic metabolism, complex interplay with hepatic uptake transporters, or inaccurate assumptions regarding the fraction unbound (

Structural Optimization Strategies

If the in vitro data reveals that C18H13ClN2O2 suffers from high hepatic clearance (e.g.,

-

Blocking Aromatic Oxidation: If metabolite profiling confirms that the terminal phenoxy ring undergoes rapid hydroxylation, a fluorine scan should be conducted. Substituting a hydrogen atom with fluorine at the para or ortho position of the phenoxy ring acts as a bioisosteric block. The high bond dissociation energy of the C-F bond strongly resists CYP450-mediated oxygen insertion.

-

Amide Bond Protection: If amidase-mediated hydrolysis is observed (indicated by depletion in the minus-cofactor control), the amide bond can be shielded via N-methylation or replaced with a bioisostere, such as a 1,2,4-oxadiazole or a reversed amide, to enhance stability.

-

Reducing Lipophilicity: Lowering the XLogP3 from 4.2 to < 3.0 by introducing polar heteroatoms (e.g., replacing a phenyl ring with a pyridine or pyrimidine) will generally reduce the compound's affinity for the lipophilic active sites of CYP3A4.

References

-

PubChem. "N-(6-chloro-3-pyridinyl)-4-phenoxybenzamide | C18H13ClN2O2 | CID 852620 - PubChem." National Institutes of Health.[Link]

-

Zaretzki, J., et al. "CyProduct: A software tool for accurately predicting the byproducts of human cytochrome P450 metabolism." PMC, National Institutes of Health.[Link]

-

"ATTNSOM: Learning Cross-Isoform Attention for Cytochrome P450 Site-of-Metabolism." arXiv.[Link]

-

"Site of metabolism prediction for six biotransformations mediated by cytochromes P450." Bioinformatics, Oxford Academic.[Link]

-

"Metabolic stability and its role in the discovery of new chemical entities." Srce.[Link]

-

"In vitro-in vivo extrapolation and hepatic clearance dependent underprediction." PMC, National Institutes of Health.[Link]

-

"Drug Design and Success of Prospective Mouse In Vitro–In Vivo Extrapolation (IVIVE) for Predictions of Plasma Clearance (CLp) from Hepatocyte Intrinsic Clearance (CLint)." Molecular Pharmaceutics, ACS Publications.[Link]

-

"Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec.[Link]

-

"metabolic stability in liver microsomes." Mercell.[Link]

Sources

- 1. N-(6-chloro-3-pyridinyl)-4-phenoxybenzamide | C18H13ClN2O2 | CID 852620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ATTNSOM: Learning Cross-Isoform Attention for Cytochrome P450 Site-of-Metabolism [arxiv.org]

- 3. CyProduct: A software tool for accurately predicting the byproducts of human cytochrome P450 metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 9. mercell.com [mercell.com]

- 10. In vitro-in vivo extrapolation and hepatic clearance dependent underprediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro-In Vivo Extrapolation and Hepatic Clearance-Dependent Underprediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Research Portal - Improved clearance prediction using ex vivo and new in silico tools to bridge the in vitro to in vivo extrapolation (IVIVE) gap [research.kuleuven.be]

Methodological & Application

synthesis protocols for C18H13ClN2O2 production

Application Note: Synthesis Protocols and Pharmacological Profiling of Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Executive Summary

In medicinal chemistry, the molecular formula

This application note details the synthesis and validation of two prominent

Physicochemical & Pharmacological Data Summary

To establish a self-validating experimental baseline, the following table summarizes the quantitative metrics of key

| Compound Class / Isomer | Primary Biological Target | Yield (%) | Melting Point (°C) | Key IR Absorptions ( |

| Quinoline-Isoindolin-1-one [3] | Broad-spectrum kinase | 67 - 74% | 261 - 263 | 1685 (C=O), 1613, 1510 |

| Pyran-3-carbonitrile [4] | 48 - 55% | 268 - 270 | 3429 (OH), 2202 (CN) | |

| CPYPP [5] | DOCK2 (IC | N/A (Commercially sourced) | N/A (Crystalline solid) | UV/Vis |

Synthetic Methodologies & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that successful synthesis relies on understanding the causality of the reaction environment. The protocols below are designed to maximize atom economy and trap reactive intermediates before hydrolytic degradation can occur.

Protocol A: One-Pot Cascade Synthesis of Quinoline-based Isoindolin-1-ones

Reference standard protocol adapted for

Mechanistic Rationale: This protocol utilizes a cascade Williamson-type condensation followed by an intramolecular C-N bond cyclization. The choice of an Ethanol-Acetic Acid (10:1) solvent system is critical; the acetic acid acts as a mild proton donor, activating the carbonyl carbon for nucleophilic attack by the amine, while simultaneously stabilizing the transitional iminium species.

Step-by-Step Methodology:

-

Substrate Preparation: Charge a dry, round-bottom flask with 2.0 mmol of ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate.

-

Amine Addition: Add 1.0 mmol of the corresponding aromatic amine. The stoichiometric excess of the quinoline substrate ensures complete consumption of the amine, preventing difficult downstream chromatographic separations.

-

Solvent Introduction: Suspend the mixture in 8 mL of a pre-mixed EtOH–AcOH (10:1 v/v) solvent system.

-

Thermal Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) under an inert nitrogen atmosphere for 8 to 10 hours.

-

Reaction Monitoring: Monitor via TLC (Hexane/EtOAc 90:10). The disappearance of the starting materials indicates the completion of the cascade cyclization.

-

Workup & Purification: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane/EtOAc 90:10 eluent) to afford the pure

product. -

Validation: Confirm structure via

C NMR. Look for the characteristic disappearance of the chloromethyl carbon peak and the emergence of the isoindolinone core signals.

Protocol B: Michael Cyclization for Pyran-3-carbonitriles

Reference standard protocol for anti-diabetic

Mechanistic Rationale: This synthesis leverages the push-pull nature of

Step-by-Step Methodology:

-

Reagent Mixing: Combine 10 mmol of the

-unsaturated precursor with 10 mmol of cyanoacetamide in a reaction vessel. -

Catalysis: Introduce a catalytic amount of a mild base (e.g., piperidine) to deprotonate the active methylene of cyanoacetamide, generating the reactive enolate.

-

Reaction: Stir the mixture in 50 mL of absolute ethanol at reflux for 4-6 hours.

-

Isolation: Upon completion, cool the mixture to 0°C. The pyran-3-carbonitrile derivative will precipitate. Filter the solid, wash with cold water, and recrystallize from methanol.

-

Validation: IR spectroscopy is highly diagnostic here; ensure the presence of a sharp nitrile (-CN) stretch at ~2202 cm

[4].

Pharmacological Application: DOCK2 Inhibition Pathway

To understand the biological utility of the

CPYPP acts as an allosteric inhibitor of Dedicator of Cytokinesis 2 (DOCK2), a guanine nucleotide exchange factor (GEF). By binding to DOCK2, CPYPP prevents the exchange of GDP for GTP on the Rac GTPase. This blockade halts downstream actin cytoskeleton rearrangement, effectively terminating chemokine-induced T and B cell migration[5].

Figure 1: Mechanism of action for C18H13ClN2O2 (CPYPP) inhibiting the DOCK2/Rac signaling axis.

Safety and Handling Protocols

When synthesizing or handling

-

Toxicity: Many compounds in this class (including CPYPP) are classified as acute oral toxicants (Category 4) and skin/eye irritants (Category 2/2A)[6].

-

PPE: Handling requires standard professional PPE: nitrile gloves, safety goggles, and a properly ventilated fume hood to mitigate respiratory irritation (STOT SE 3)[5][6].

-

Storage: Purified compounds should be stored as crystalline solids at -20°C, purged with an inert gas (Argon/Nitrogen) to ensure multi-year stability[5].

References

-

PubChem Compound Summary for CID 135137475 National Institutes of Health (NIH)[Link]

-

PubChem Compound Summary for CID 156906799 National Institutes of Health (NIH)[Link]

-

A General Synthesis of Novel Quinoline-Based Isoindolin-1-one Derivatives Heterocycles / Clockss.org [Link]

-

Michael Cyclization of Polarized Systems: Synthesis and in vitro Anti-Diabetic Evaluation Srce.hr [Link]

-

PubChem Safety and Hazards for CID 132933455 National Institutes of Health (NIH)[Link]

Sources

- 1. US11135207, Example 24 | C18H13ClN2O2 | CID 135137475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-5-chloro-N-(isoquinolin-4-yl)-2,3-dihydro-1-benzofuran-3-carboxamide | C18H13ClN2O2 | CID 156906799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. N-(4'-chloro-(1,1'-biphenyl)-2-yl)-2-hydroxypyridine-3-carboxamide | C18H13ClN2O2 | CID 132933455 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Solubilization of Bosutinib (C₂₆H₂₉Cl₂N₅O₃)

Introduction: Understanding the Compound

The molecular formula C₁₈H₁₃ClN₂O₂ does not correspond to the widely researched compound Bosutinib. The correct molecular formula for Bosutinib, a second-generation tyrosine kinase inhibitor, is C₂₆H₂₉Cl₂N₅O₃.[1] Bosutinib, also known as SKI-606, is a potent dual inhibitor of Src and Abl kinases.[2] It is extensively used in cancer research, particularly for chronic myelogenous leukemia (CML), due to its ability to inhibit the Bcr-Abl kinase and Src-family kinases.[3][4]

Bosutinib's structure as a 4-anilino-3-quinolinecarbonitrile derivative contributes to its poor aqueous solubility, a critical factor that researchers must address for successful in vitro and in vivo experimentation.[5] As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by high permeability but low solubility.[6] This document provides a comprehensive guide to understanding and overcoming the solubility challenges associated with Bosutinib, ensuring reproducible and accurate experimental outcomes.

Physicochemical Properties & Solubility Causality

The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like." Bosutinib is a large, relatively non-polar molecule with a crystalline solid structure, making it sparingly soluble in water.[1] Its solubility is also pH-dependent, decreasing significantly in solutions with a pH above 5.[3][7]

The key to effectively dissolving Bosutinib lies in selecting a solvent that can disrupt the crystal lattice energy and form stable solute-solvent interactions. Aprotic, polar organic solvents are particularly effective for creating concentrated stock solutions.

Solubility Profile of Bosutinib

Quantitative solubility data is essential for experimental design. The following table summarizes the solubility of Bosutinib in various common laboratory solvents, compiled from multiple supplier technical data sheets.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 53.05 mg/mL | 100 mM | Preferred solvent for high-concentration stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[8][9] |

| Ethanol | 13.26 - 20 mg/mL[1] | ~25 - 37.7 mM[1] | Useful for some applications, but offers lower solubility than DMSO. |

| Dimethylformamide (DMF) | 20 mg/mL[1] | ~37.7 mM[1] | An alternative to DMSO, with similar aprotic polar characteristics. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~1 mg/mL[1] | ~1.88 mM[1] | Represents limited aqueous solubility. Not recommended for stock solutions. Aqueous solutions should be made fresh and not stored for more than a day. |

| Water | Insoluble[8] | Insoluble[8] | Bosutinib is practically insoluble in neutral water. |

Strategic Solvent Selection for Research Applications

The choice of solvent system is intrinsically linked to the downstream application. A solvent suitable for a high-concentration stock solution is often inappropriate for direct use in cell-based assays due to toxicity.

For High-Concentration Stock Solutions (In Vitro Benchtop Use)

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

-

Rationale: DMSO is a powerful, aprotic polar solvent capable of dissolving Bosutinib at very high concentrations (up to 100 mM).[8] This allows for the creation of small-volume, highly concentrated stocks, minimizing the volume of organic solvent introduced into subsequent aqueous experimental systems.

-

Experience Insight: Always use anhydrous, high-purity (≥99.9%) DMSO. Hygroscopic DMSO (DMSO that has absorbed moisture from the air) can significantly decrease the solubility of compounds like Bosutinib.[2][9]

For Aqueous Working Solutions (Cell Culture & Biological Assays)

-

Rationale: Direct dissolution in aqueous buffers like PBS or cell culture media is not feasible due to Bosutinib's poor solubility. The standard and validated method is to perform a serial dilution from a concentrated DMSO stock solution.

-

Trustworthiness & Self-Validation: It is critical to ensure that the final concentration of DMSO in the aqueous working solution is non-toxic to the biological system. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts. Always run a vehicle control (media + same final concentration of DMSO) in your experiments to validate that the solvent itself is not causing an effect.

The following diagram outlines the decision-making process for preparing Bosutinib solutions.

Caption: Solvation of Bosutinib by DMSO molecules.

Troubleshooting & Advanced Considerations

-

Precipitation in Aqueous Media: If you observe precipitation upon dilution into your aqueous buffer, it indicates that the aqueous solubility limit has been exceeded.

-

Solution 1: Lower the final concentration of Bosutinib.

-

Solution 2: For in vivo formulations, co-solvents like PEG300 and Tween80 can be used to create stable emulsions or solutions, though these are not typically suitable for in vitro cell culture. [8]* pH-Dependent Solubility: Remember that Bosutinib's solubility is higher in acidic conditions. [3][10]If your experimental buffer is basic, you may encounter greater solubility challenges. Co-administration with proton pump inhibitors like lansoprazole can decrease the absorption of Bosutinib in vivo by raising gastric pH. [7]* Stability of Aqueous Solutions: Do not store Bosutinib in aqueous solutions for extended periods. It is recommended to use them on the same day they are prepared to avoid potential degradation or precipitation.

-

References

-

European Medicines Agency. Bosulif, INN-bosutinib. [Link]

-

BC Cancer. (2016, December 1). DRUG NAME: Bosutinib. [Link]

-

El-Gamal, M., et al. (2023, February 8). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. PMC. [Link]

-

Levinson, N. M., et al. (2012, April 6). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PMC. [Link]

-

Vengala, P., et al. (2024, September 29). In Vitro Cytotoxicity and Pharmacokinetic Study for Bosutinib Solid Lipid Nanoparticles. [Link]

-

El-Gamal, M., et al. (2023, February 8). Rapid LC-MS/MS Bosutinib Quantification with Applications in Metabolic Stability Estimation. [Link]

-

U.S. Food and Drug Administration. (2011, November 17). 203341Orig1s000. [Link]

-

Levinson, N. M., et al. (2012, April 6). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLOS One. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bccancer.bc.ca [bccancer.bc.ca]

- 4. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain | PLOS One [journals.plos.org]

- 6. In Vitro Cytotoxicity and Pharmacokinetic Study for Bosutinib Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. labeling.pfizer.com [labeling.pfizer.com]

Application Note: Precision Preparation of C18H13ClN2O2 Stock Solutions in DMSO

Executive Summary & Scope

This technical guide details the protocol for preparing high-integrity stock solutions of C18H13ClN2O2 (Molecular Weight: 324.76 g/mol ). Based on its elemental composition and physicochemical profile (High Aromaticity, LogP ≈ 3.3–4.2), this compound exhibits classic Lipophilic Small Molecule (LSM) behavior: poor aqueous solubility and high susceptibility to precipitation in the presence of trace moisture.

Critical Warning: The primary failure mode for C18H13ClN2O2 stocks is DMSO hygroscopicity . Dimethyl sulfoxide (DMSO) is an aggressive hygroscopic solvent; it can absorb up to 10% water by weight from the atmosphere within 24 hours. For a lipophilic compound like C18H13ClN2O2, a water content >1% in the stock solution can induce "silent precipitation"—micro-aggregates that pass visual inspection but fail in biological assays.

This protocol implements a Zero-Moisture Workflow to ensure stock stability and assay reproducibility.

Physicochemical Profile & Solubility Limits

Before handling, verify the compound properties to ensure the target concentration is thermodynamically stable.

| Parameter | Value / Characteristic | Implication for Protocol |

| Formula | C₁₈H₁₃ClN₂O₂ | High carbon/heteroatom ratio indicates lipophilicity. |

| Molecular Weight | 324.76 g/mol | Use this exact value for Molarity calculations. |

| Predicted LogP | ~3.3 – 4.2 | Hydrophobic. Requires organic solvent (DMSO) for >10 µM conc. |

| Max Solubility (DMSO) | Estimated ~50–100 mM | Target Stock: 10 mM (Safe) or 50 mM (High). Avoid >100 mM. |

| Max Solubility (Water) | < 10 µM (Negligible) | Risk: Immediate precipitation upon dilution into aqueous media. |

| Physical State | Solid Powder | Susceptible to static charge during weighing. |

Reagents & Equipment

-

Compound: C18H13ClN2O2 (Store at -20°C, desiccated).

-

Solvent: Anhydrous DMSO (≥99.9%, Water <50 ppm). Do not use "molecular biology grade" DMSO that has been opened for >1 month.

-

Vessels: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene (plastic) tubes for long-term storage if possible, as leachables can interfere with mass spec.

-

Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Ultrasonic bath (controlled temp), Centrifuge.

Protocol: Preparation of Stock Solution

Phase 1: Environmental Control & Weighing

Goal: Minimize moisture uptake and static error.

-

Equilibration: Remove the C18H13ClN2O2 vial from the freezer and place it in a desiccator. Allow it to reach room temperature (~30 mins) before opening.

-

Why? Opening a cold vial condenses atmospheric water onto the powder, permanently degrading the stock before you even begin.

-

-

Static Management: Use an anti-static gun or polonium strip if the powder flies. Weigh the powder into an amber glass vial .

-

Target Mass: For 1 mL of 10 mM stock, weigh 3.25 mg .

-

Note: It is more accurate to weigh the powder first, record the exact mass, and then calculate the required DMSO volume.

-

Phase 2: Dissolution (The "Meniscus Method")

Goal: Complete solvation without thermal degradation.

-

Calculation: Calculate the required Volume of DMSO (

) using the formula: -

Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.

-

Vortexing: Vortex vigorously for 30 seconds.

-

Inspection & Sonication: Hold the vial up to a light source.

-

If clear: Proceed to Phase 3.

-

If particles remain: Sonicate in a water bath at ambient temperature for 5-minute intervals. Do not exceed 40°C. Heat promotes chemical degradation (e.g., hydrolysis of amides).

-

Phase 3: Quality Control (The "Spin Test")

Goal: Detect invisible micro-precipitates.

-

Transfer 50 µL of the stock to a microtube.

-

Centrifuge at max speed (15,000 x g) for 5 minutes.

-

Pass Criteria: No pellet visible.

-

Fail Criteria: Visible pellet or "smudge" at the bottom. Action: Add 20% more DMSO, re-sonicate, and adjust concentration calculations.

Phase 4: Storage (The "Golden Rule")

Goal: Prevent freeze-thaw cycles.

-

Aliquot: Immediately dispense the stock into single-use aliquots (e.g., 20–50 µL) in cryovials.

-

Seal: Ensure caps are tight. Parafilm is recommended for long-term storage.

-

Store: -20°C or -80°C.

-

Shelf Life: 6 months at -20°C; 12+ months at -80°C (if anhydrous).

-

Quantitative Data: Preparation Table

Use this table to prepare standard concentrations of C18H13ClN2O2 (MW: 324.76).

| Target Concentration | Mass of Compound | Volume of Anhydrous DMSO | Application |

| 10 mM (Standard) | 1.0 mg | 307.9 µL | General Cell-based Assays |

| 10 mM (Standard) | 5.0 mg | 1539.6 µL (1.54 mL) | High Throughput Screening |

| 50 mM (High Conc.) | 5.0 mg | 307.9 µL | Animal Studies / In Vivo |